N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives often involves condensation reactions . For instance, 2,2’-bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymers .Chemical Reactions Analysis
The chemical reactions involving thiophene-2-carboxamide derivatives are diverse. For example, 2,2’-bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives can be influenced by their structure. For example, polymers based on 2,2’-bithiophene and thieno[3,2-b]thiophene showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV .Wissenschaftliche Forschungsanwendungen
NBTCA has been used in various scientific research applications due to its unique properties. For example, NBTCA has been used as a molecular probe to study the structure and dynamics of biological membranes. It has also been used to investigate the interactions between proteins and membranes, as well as to study the structure and functions of proteins. Additionally, NBTCA has been used in studies of enzyme kinetics and in the development of new drugs.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
It is known that thiophene derivatives can interact with biological targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or disrupting protein-protein interactions . The specific mode of action for this compound would depend on its primary targets.
Biochemical Pathways
Thiophene derivatives have been found to affect various biochemical pathways, depending on their targets
Pharmacokinetics
The bioavailability of a compound depends on these properties, which determine how the compound is absorbed into the body, distributed to various tissues, metabolized, and finally excreted
Result of Action
Thiophene derivatives have been found to exhibit various biological activities, such as anti-inflammatory, anti-cancer, anti-viral, and anti-convulsant properties . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of a compound can be affected by the pH of the environment, as this can influence the ionization state of the compound and its ability to interact with its targets
Vorteile Und Einschränkungen Für Laborexperimente
NBTCA has several advantages for use in laboratory experiments. It is relatively stable and can be synthesized easily. Additionally, it is non-toxic and can be used in a wide range of experiments. However, there are also some limitations to its use. For example, NBTCA is not very soluble in water, making it difficult to use in certain experiments. Additionally, its interactions with cell membranes may not always be consistent, making it difficult to predict the effects of NBTCA on cells and organisms.
Zukünftige Richtungen
There are many potential future directions for research involving NBTCA. For example, further research could be conducted to better understand the mechanism of action of NBTCA and the biochemical and physiological effects it has on cells and organisms. Additionally, research could be conducted to develop new methods for synthesizing NBTCA, as well as to develop new uses for NBTCA in scientific research. Additionally, research could be conducted to investigate the potential toxicity of NBTCA and to develop methods to reduce its toxicity. Finally, research could be conducted to develop new drugs based on NBTCA and to investigate its potential use as a therapeutic agent.
Synthesemethoden
NBTCA can be synthesized through a two-step process. The first step involves the reaction of 2-bromothiophene-5-carboxylic acid with 2-bromoethylthiophene in the presence of a base. This reaction yields the desired product, NBTCA, along with several byproducts. The second step involves purifying the product by recrystallization. This process removes any unwanted byproducts and yields a pure sample of NBTCA.
Biochemische Analyse
Biochemical Properties
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide plays a significant role in biochemical reactions due to its unique structure, which includes a thiophene ring. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, leading to the inhibition of bacterial growth . Additionally, molecular docking studies have revealed that N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide can bind to specific proteins involved in lung cancer, suggesting potential anticancer properties .
Cellular Effects
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of the NF-κB pathway, which is crucial for regulating immune responses and inflammation . Furthermore, it has been shown to alter gene expression profiles in cancer cells, leading to changes in cellular metabolism and potentially inhibiting cancer cell proliferation .
Molecular Mechanism
The molecular mechanism of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it has been demonstrated to inhibit the activity of certain bacterial enzymes, thereby exerting its antimicrobial effects . Additionally, the compound can interact with DNA and RNA, leading to changes in gene expression and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and persistent changes in gene expression in cancer cells .
Dosage Effects in Animal Models
The effects of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer properties . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy cells and tissues . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing toxicity.
Metabolic Pathways
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites . Additionally, the compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Studies have shown that the compound can accumulate in certain tissues, leading to localized effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can interact with DNA and RNA, leading to changes in gene expression . Additionally, the compound can accumulate in the cytoplasm, affecting various cellular processes.
Eigenschaften
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS3/c17-15(14-4-2-10-19-14)16-8-7-11-5-6-13(20-11)12-3-1-9-18-12/h1-6,9-10H,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDQXFUSOCZEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.